N-cyclopentyl-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide
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Overview
Description
N-cyclopentyl-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways depending on the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The properties of thiazole derivatives can be tailored for application under specific conditions , suggesting that environmental factors may play a role in their action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized by the cyclocondensation reaction of 2-aminobenzenethiol with a suitable aldehyde or ketone.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic substitution using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
N-Alkylation: The N-alkylation of the benzothiazole derivative is carried out using cyclopentyl bromide in the presence of a base such as potassium carbonate.
Acetamide Formation: The final step involves the reaction of the N-alkylated benzothiazole with methylamine and chloroacetyl chloride to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Functionalized benzothiazole derivatives.
Scientific Research Applications
N-cyclopentyl-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups attached to different aromatic or heterocyclic systems.
Uniqueness
N-cyclopentyl-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is unique due to the combination of its benzothiazole core, trifluoromethyl group, and cyclopentyl moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-cyclopentyl-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3OS/c1-22(9-13(23)20-10-5-2-3-6-10)15-21-14-11(16(17,18)19)7-4-8-12(14)24-15/h4,7-8,10H,2-3,5-6,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCLBKFXJSLASG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCCC1)C2=NC3=C(C=CC=C3S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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